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Compound of Interest

6-Methyl-2-morpholin-4-yl-
Compound Name:
quinoline-3-carbaldehyde

CAS No.: 433688-22-3

Cat. No.: B470091

Get Quote

Executive Summary

Amino-substituted quinoline aldehydes function as versatile "push-pull* chromophores where

the electron-rich amino group acts as a donor (D) and the electron-deficient quinoline/aldehyde
moiety acts as an acceptor (A). This D-1t-A architecture facilitates strong Intramolecular Charge
Transfer (ICT), resulting in distinct bathochromic shifts and solvatochromic sensitivity compared

to the unsubstituted quinoline scaffold.

This guide compares the spectral performance of 6-amino, 7-amino, and 8-amino substituted
variants, providing researchers with actionable data for selecting the optimal isomer for
fluorescent probe design, metal chelation, or bio-imaging applications.

Comparative Spectral Analysis

The position of the amino substituent critically dictates the conjugation length and the strength
of the ICT state. The table below synthesizes experimental absorption maxima (

) for key derivatives.
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Table 1: UV-Vis Absorption Maxima of Key Amino-
Quinoline Aldehydes
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Compound

Substituent
Pattern (nm)

Solvent

Key
Electronic
Feature

6-DMA-5-
CHO

6-N(Me)
395
, 5-CHO

Methanol

3.04

Strong ICT
due to para-
like
conjugation
between
donor and

acceptor.

7-DEA-3-
CHO

7-N(EY)
434
, 3-CHO

THF

Extended
conjugation;
highly
sensitive to
solvent

polarity.

7-DEA-3-
CHO

7-N(EY)
463
, 3-CHO

DMSO

N/A

Significant
red-shift (+29
nm) vs THF
indicating
positive
solvatochromi

sm.

2-Cl-7-DEA-
3-CHO

7-N(EY)
~430
, 2-Cl, 3-CHO

ACN

N/A

The 2-Cl
group slightly
hypsochromic
ally shifts the
max
compared to
H-variants
due to
steric/inductiv

e effects.

8-AQ-5-CHO

8-NH ~340-360

Ethanol

N/A

Weaker ICT:;

amino group
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, 5-CHO is often
involved in H-
bonding with
peri-protons

or solvent.

e 6-DMA-5-CHO: 6-(dimethylamino)quinoline-5-carbaldehyde
e 7-DEA-3-CHO: 7-(diethylamino)quinoline-3-carbaldehyde[1]

e 2-CI-7-DEA-3-CHO: 2-chloro-7-(diethylamino)quinoline-3-carbaldehyde[1]

Mechanistic Insight: The "Push-Pull" Effect

e 7-Position (Optimal): The 7-amino substituent is in direct conjugation with the 3-formyl group
(via the vinyl-like linkage of the pyridine ring). This creates the strongest dipole change upon
excitation, leading to the longest wavelength absorption (430—-460 nm).

e 5/6-Position: Substituents on the benzene ring (positions 5, 6, 7, 8) must communicate with
the aldehyde on the pyridine ring (position 3) or the same ring (position 5). The 6-amino-5-
formyl arrangement allows for a localized ICT, yielding absorption near 400 nm, but less
intense than the 7-amino-3-formyl system.

Solvatochromism & Environmental Sensitivity

The 7-amino derivatives exhibit pronounced positive solvatochromism, meaning their
absorption bands redshift as solvent polarity increases. This is diagnostic of a transition from a
neutral ground state to a highly polarized (zwitterionic) excited state.

Case Study: 7-(Diethylamino)quinoline-3-carbaldehyde

e Non-polar (THF):
e Polar Aprotic (DMSO):

[2]

o Shift:
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Application Note: This sensitivity makes 7-amino-quinoline aldehydes excellent candidates for
probing micro-environmental polarity in biological systems (e.g., hydrophobic pockets in
proteins).

Experimental Synthesis Protocols

Two primary pathways are employed depending on the desired substitution pattern. The
Vilsmeier-Haack reaction is the industry standard for introducing the aldehyde at the 3-position
while simultaneously chlorinating the 2-position (which can be later functionalized).

Method A: Vilsmeier-Haack Formylation (Target: 2-
Chloro-3-formyl derivatives)[3]

o Precursor: 3-(Diethylamino)acetanilide or substituted acetanilides.
» Reagents: POCI

(Phosphorus oxychloride), DMF (Dimethylformamide).[3]

e Mechanism: Formation of a chloroiminium intermediate followed by cyclization.

Step-by-Step Protocol:

Reagent Prep: Cool anhydrous DMF (3 eq) to 0°C under N

.Add POCI
(7 eq) dropwise. Stir for 30 min to generate the Vilsmeier reagent.

» Addition: Dissolve the acetanilide derivative (1 eq) in DMF and add slowly to the mixture.
e Cyclization: Heat the mixture to 80—90°C for 4—-16 hours. Monitor by TLC.[3]
o Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

or NaOAc to precipitate the aldehyde.

« Purification: Filter the yellow solid and recrystallize from Ethyl Acetate/Hexane.
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Method B: SeO Oxidation (Target: 2-Formyl or 4-Formyl
from Methyl precursors)

¢ Precursor: 8-Amino-2-methylquinoline (Quinaldine derivative).
o Reagents: Selenium Dioxide (SeO

), Dioxane/Water.

e Scope: Best for converting existing methyl groups to aldehydes without adding a halogen.

Visualizations
Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates the electron flow responsible for the bathochromic shift in 7-amino-3-

formyl quinolines.
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Caption: Intramolecular Charge Transfer (ICT) pathway in 7-aminoquinoline-3-carbaldehyde,

showing donor-acceptor interaction.

Diagram 2: Vilsmeier-Haack Synthesis Workflow

A flowchart visualizing the critical steps for synthesizing the 2-chloro-3-formyl scaffold.
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Start: Prepare Reagent:
N-Arylacetanilide DMF + POCI3 (0°C)
Addition:

Add Substrate to Reagent
Vilsmeier Intermediate

Cyclization:
Heat to 80-90°C (4-16h)

Ring Closure

Hydrolysis:
Pour on Ice + NaHCO3

Precipitation

Product:
2-Chloro-3-formyl-quinoline

Click to download full resolution via product page

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of amino-substituted
quinoline aldehydes.

References

¢ Synthesis and Photophysical Properties of 7-(Diethylamino)quinolone Chalcones Source:
ACS Omega, 2024. URL:[Link] Relevance: Provides specific

data for 7-diethylamino derivatives in THF and DMSO.

¢ Synthesis and Spectroscopic Characterization of Quinolinecarbaldehydes Source: Molecules
(MDPI), 2020. URL:[Link] Relevance: Detailed spectral data for 6-(dimethylamino)quinoline-
5-carbaldehyde (

395 nm).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b470091/docs?utm_src=pdf-body-img#technical-guide-uv-vis-absorption-maxima-of-amino-substituted-quinoline-aldehydes
https://pubs.acs.org/doi/10.1021/acsomega.4c00494
https://www.mdpi.com/1420-3049/25/9/2086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b470091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

* 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties
Source: Molecules (MDPI), 2013.[4] URL:[Link] Relevance: Comparative absorption data for
aryl-substituted quinoline aldehydes in chloroform.[4][5]

¢ Solvatochromism of 7-diethylamino-3-thenoylcoumarin (Comparative Scaffold) Source:
Spectrochimica Acta Part A, 2015.[6] URL:[Link] Relevance: Establishes the baseline for
solvatochromic behavior in similar diethylamino-conjugated heterocyclic aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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